molecular formula C14H12BrFO3S B8368723 5'-Bromo-2'-fluoro-2-methoxy-4-(methylsulfonyl)-1,1'-biphenyl

5'-Bromo-2'-fluoro-2-methoxy-4-(methylsulfonyl)-1,1'-biphenyl

Cat. No.: B8368723
M. Wt: 359.21 g/mol
InChI Key: JPOINBUNYIHCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Bromo-2'-fluoro-2-methoxy-4-(methylsulfonyl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H12BrFO3S and its molecular weight is 359.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H12BrFO3S

Molecular Weight

359.21 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2-methoxy-4-methylsulfonylbenzene

InChI

InChI=1S/C14H12BrFO3S/c1-19-14-8-10(20(2,17)18)4-5-11(14)12-7-9(15)3-6-13(12)16/h3-8H,1-2H3

InChI Key

JPOINBUNYIHCCV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(2-methoxy-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Preparation 16, 3.04 g, 9.74 mmol), 5-bromo-2-fluoro-iodobenzene (2.66 g, 8.85 mmol), and Na2CO3 (2.80, 26.55 mmol) in dioxane (60 mL) and water (15 mL) was degassed, tetrakis(triphenylphosphine)palladium(0) was added and the reaction mixture was degassed again. The reaction mixture was heated at 110° C. for 3 hours before cooling to room temperature and concentrating under reduced pressure. The residue was partitioned between water (100 mL) and EtOAc (100 mL). The organic phase was separated and the aqueous layer was re-extracted with EtOAc (2×100 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated under reduced pressure to give the crude. The crude was purified by silica gel column chromatography eluting with 10-30% EtOAc/heptane to afford the title compound in 71% yield, 2.25 g.
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
26.55 mmol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
71%

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